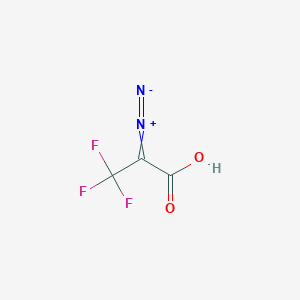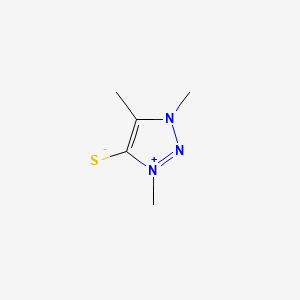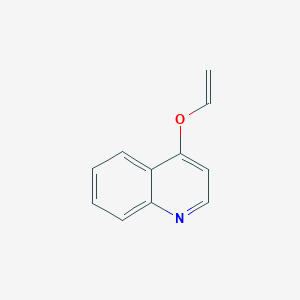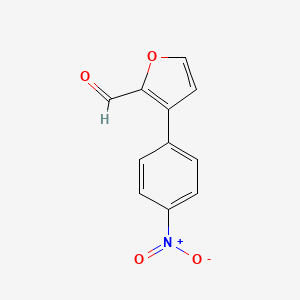![molecular formula C9H16O3 B14464297 Methyl [(2R,6R)-6-methyloxan-2-yl]acetate CAS No. 69493-12-5](/img/structure/B14464297.png)
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate can be synthesized through the esterification of the corresponding alcohol and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions usually include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acetic acid.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Alcohol and acetic acid.
Reduction: Alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl [(2R,6R)-6-methyloxan-2-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the context of its use.
Comparison with Similar Compounds
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate can be compared with other esters such as ethyl acetate and isopentyl acetate. While all these compounds share the ester functional group, their unique structures impart different physical and chemical properties. For example, isopentyl acetate is known for its banana-like odor, whereas this compound has a distinct fragrance due to its oxane ring structure.
List of Similar Compounds
- Ethyl acetate
- Isopentyl acetate
- Methyl butanoate
- Propyl acetate
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
CAS No. |
69493-12-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-[(2R,6R)-6-methyloxan-2-yl]acetate |
InChI |
InChI=1S/C9H16O3/c1-7-4-3-5-8(12-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
MTOWUBNDZFQOBJ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](O1)CC(=O)OC |
Canonical SMILES |
CC1CCCC(O1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


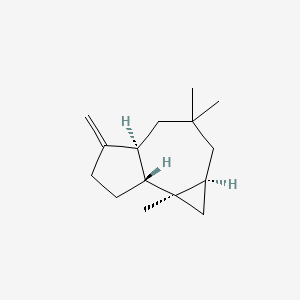
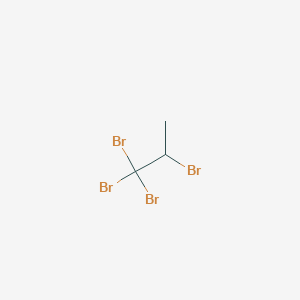
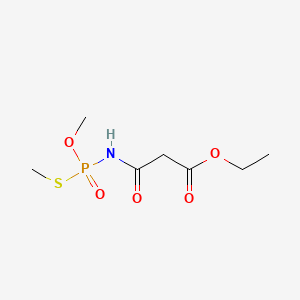
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)


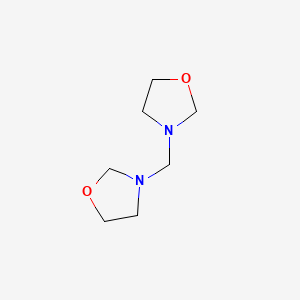
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

